

chemical structure and properties of LabMol-319

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Compound of Interest		
Compound Name:	LabMol-319	
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LabMol-319: A Technical Guide for Researchers

For Immediate Release

This document provides a comprehensive technical overview of **LabMol-319**, a potent inhibitor of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Chemical Structure and Properties

LabMol-319 is a non-nucleoside inhibitor identified through the OpenZika project, a collaborative research initiative aimed at discovering new antiviral agents for the Zika virus.[1] [2][3][4]

IUPAC Name: methyl 3-(6-(4-aminophenoxy)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)benzoate

SMILES: O=C1C=2C(C(=O)N1C3=CC(C(OC)=O)=CC=C3)=CC=C(OC4=CC=C(N)C=C4)C2

Physicochemical Properties

A summary of the key physicochemical properties of **LabMol-319** is presented in Table 1.



Property	Value	Source
Molecular Formula	C22H16N2O5	Vendor Information
Molecular Weight	388.37 g/mol	Vendor Information
CAS Number	381188-63-2	Vendor Information
Appearance	Light yellow to yellow solid	Vendor Information

Solubility

Information regarding the solubility of **LabMol-319** is crucial for its use in in vitro and in vivo studies.

Solvent	Solubility	Notes	Source
DMSO	100 mg/mL (257.49 mM)	Ultrasonic assistance may be required.	Vendor Information

Biological Activity and Mechanism of Action

LabMol-319 has been identified as a potent inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1][2]

In Vitro Activity

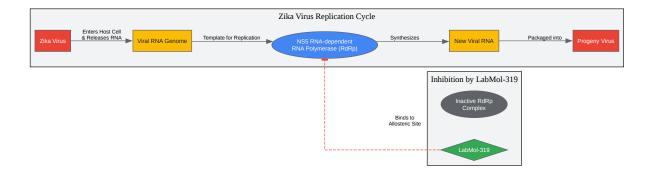
The inhibitory activity of **LabMol-319** against the ZIKV NS5 RdRp has been quantified in enzymatic assays.

Parameter	Value	Assay Conditions	Source
IC50	1.6 μΜ	ZIKV NS5 RdRp enzymatic assay	[1][2]
% Inhibition	98% at 20 μM	ZIKV NS5 RdRp enzymatic assay	Vendor Information



Mechanism of Action

The primary mechanism of action of **LabMol-319** is the inhibition of the ZIKV NS5 RdRp. This enzyme is responsible for synthesizing the viral RNA genome, and its inhibition effectively halts viral replication. As a non-nucleoside inhibitor, **LabMol-319** is believed to bind to an allosteric site on the RdRp enzyme, inducing a conformational change that disrupts its catalytic activity. This is in contrast to nucleoside inhibitors, which compete with natural substrates for the active site.



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Diagram 1: Mechanism of Action of LabMol-319.

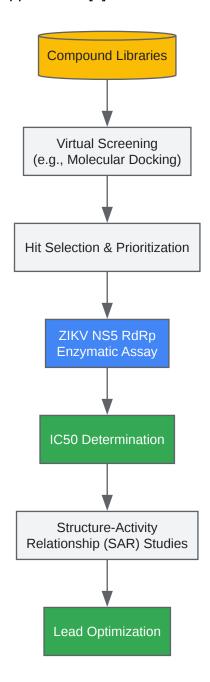
Experimental Protocols

While a specific, detailed synthesis protocol for **LabMol-319** is not publicly available, its chemical structure, a substituted quinoxalinone, suggests that its synthesis would follow established methods for this class of compounds. These methods generally involve the condensation of a substituted o-phenylenediamine with an α -keto acid or a related derivative.



General Workflow for Identification of ZIKV NS5 RdRp Inhibitors

The discovery of **LabMol-319** was part of a larger effort that involved a combination of computational and experimental approaches.[2]



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Diagram 2: General workflow for inhibitor discovery.



ZIKV NS5 RdRp Enzymatic Assay (General Protocol)

The inhibitory activity of compounds like **LabMol-319** is typically determined using an in vitro enzymatic assay with purified recombinant ZIKV NS5 polymerase. A common method is a fluorescence-based assay.

Principle: The assay measures the incorporation of a labeled nucleotide into a nascent RNA strand, a reaction catalyzed by the RdRp. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in the fluorescent signal.

Materials:

- Purified recombinant ZIKV NS5 RdRp
- RNA template-primer duplex
- Nucleotide triphosphates (NTPs), including a fluorescently labeled one (e.g., fluoresceinlabeled UTP)
- Assay buffer (containing Tris-HCl, MgCl2, DTT, and a salt like KCl)
- Test compounds (e.g., LabMol-319) dissolved in DMSO
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
- Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, RNA template-primer, and unlabeled NTPs.
- Enzyme and Compound Incubation: Add the purified ZIKV NS5 RdRp to the wells of the assay plate, followed by the diluted test compounds. Incubate for a defined period at room temperature to allow for inhibitor binding.



- Initiation of Reaction: Start the polymerase reaction by adding the fluorescently labeled NTP to the wells.
- Signal Detection: Measure the fluorescence intensity at regular intervals using a plate reader.
- Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

LabMol-319 is a promising lead compound for the development of novel antiviral therapies against the Zika virus. Its potent inhibition of the essential ZIKV NS5 RdRp enzyme, coupled with its non-nucleoside mechanism of action, makes it an attractive candidate for further investigation and optimization. The data and protocols presented in this guide are intended to facilitate future research into this and similar compounds.

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